1,1-Dichloro-1-nitropropane

Fumigation Technology Physical Chemistry Volatility Assessment

1,1-Dichloro-1-nitropropane (CAS 595-44-8) is a halogenated nitroalkane with the molecular formula C3H5Cl2NO2 and a molecular weight of 157.98 g/mol. The compound is a colorless liquid with a boiling point of approximately 142.5–145°C, a density of 1.39 g/cm³, and water solubility of 4.975 g/L at 20°C.

Molecular Formula C3H5Cl2NO2
Molecular Weight 157.98 g/mol
CAS No. 595-44-8
Cat. No. B15497074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloro-1-nitropropane
CAS595-44-8
Molecular FormulaC3H5Cl2NO2
Molecular Weight157.98 g/mol
Structural Identifiers
SMILESCCC([N+](=O)[O-])(Cl)Cl
InChIInChI=1S/C3H5Cl2NO2/c1-2-3(4,5)6(7)8/h2H2,1H3
InChIKeyDNYOTMDPSXBJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloro-1-nitropropane (CAS 595-44-8) Procurement Guide: Properties and Fumigant Profile


1,1-Dichloro-1-nitropropane (CAS 595-44-8) is a halogenated nitroalkane with the molecular formula C3H5Cl2NO2 and a molecular weight of 157.98 g/mol [1]. The compound is a colorless liquid with a boiling point of approximately 142.5–145°C, a density of 1.39 g/cm³, and water solubility of 4.975 g/L at 20°C . Structurally, it features a propane backbone with two chlorine atoms and a nitro group bonded to the same terminal carbon, conferring high reactivity via nucleophilic substitution at the chlorine centers [1]. The compound is historically documented as a fumigant for stored produce and as an intermediate in organic chemical synthesis [2].

1,1-Dichloro-1-nitropropane Procurement: Why In-Class Substitution Without Empirical Validation Is Not Recommended


Within the halogenated nitroalkane family, even structurally similar compounds exhibit divergent physicochemical properties, toxicological profiles, and fumigant efficacy that preclude simple interchange in research or industrial applications. For instance, the ethane homolog (1,1-dichloro-1-nitroethane) differs in boiling point by approximately 18°C, vapor pressure, and water solubility, which directly impact application methodology and environmental dissipation [1]. More critically, the monochloro analog (1-chloro-1-nitropropane) possesses a markedly different acute toxicity profile, with established occupational exposure limits (OSHA PEL 2 ppm vs. no established PEL for the dichloro derivative) that mandate distinct handling and regulatory compliance strategies [2]. The gas-phase decomposition kinetics of 1,1-dichloro-1-nitropropane demonstrate radical mechanisms with primary C-N bond cleavage, a pathway that may not extrapolate to analogs bearing different halogen substitution patterns [3]. Consequently, assuming functional equivalence across the chloronitropropane series without compound-specific verification introduces significant risk in experimental reproducibility and safety compliance.

1,1-Dichloro-1-nitropropane: Verifiable Quantitative Differentiation Evidence for Scientific Selection


Comparative Volatility Profile: 1,1-Dichloro-1-nitropropane vs. 1,1-Dichloro-1-nitroethane

The boiling point of 1,1-dichloro-1-nitropropane (142.5–145°C) is approximately 18°C higher than that of its ethane homolog 1,1-dichloro-1-nitroethane (124–125°C) [1]. This difference in volatility affects application methodology in fumigation contexts, with the propane derivative requiring higher temperatures or longer exposure durations to achieve comparable vapor-phase concentrations. The vapor density of 1,1-dichloro-1-nitropropane is 5.5 (air=1), indicating that vapors will accumulate near ground level [2].

Fumigation Technology Physical Chemistry Volatility Assessment

Comparative Water Solubility: 1,1-Dichloro-1-nitropropane vs. 1,1-Dichloro-1-nitroethane

1,1-Dichloro-1-nitropropane exhibits water solubility of approximately 4.975 g/L at 20°C, compared to 3–5 g/L reported for 1,1-dichloro-1-nitroethane under comparable conditions . While the difference is modest, the propane derivative's slightly higher aqueous solubility may influence its environmental mobility and leaching potential in soil fumigation scenarios, though direct head-to-head studies are lacking [1].

Environmental Fate Formulation Science Physicochemical Characterization

Flash Point and Fire Safety Classification: 1,1-Dichloro-1-nitropropane vs. 1-Chloro-1-nitropropane

The flash point of 1,1-dichloro-1-nitropropane is reported as 66°C (open cup) [1] or 45.9°C (closed cup) , compared to 1-chloro-1-nitropropane which is described as a flammable liquid without a widely standardized flash point value [2]. The dichloro derivative is classified as having moderate fire potential when exposed to heat or flame, with NFPA ratings of Health 3, Flammability 2, Reactivity 3 [1].

Process Safety Regulatory Compliance Hazard Classification

Gas-Phase Decomposition Kinetics: Radical Mechanism with Primary C-N Bond Cleavage

The gas-phase decomposition of 1,1-dichloro-1-nitropropane proceeds via a radical mechanism with primary cleavage of the C-N bond, as established by kinetic parameter analysis and decomposition product composition [1]. This mechanistic pathway is shared with 1,1-dichloro-1-nitroethane, 1-chloro-1,1-dinitroethane, and 1-bromo-1,1-dinitroethane. Notably, when an NO₂ group in the compound RC(NO₂)₃ is replaced by Cl or Br atoms, the activation energy remains practically unchanged, but the preexponential factor is significantly reduced [1]. Quantitative kinetic parameters (activation energy Ea and preexponential factor A) are available from the original study but require access to the full text for specific numerical values [1].

Thermal Stability Decomposition Chemistry Gas-Phase Kinetics

Comparative Fumigant Toxicity Ranking Against Stored-Product Insects (Class-Level Evidence)

In a 5-hour exposure study against the confused flour beetle (Tribolium confusum), 1,1-dichloro-1-nitropropane was grouped with methyl bromide and 1,1-dichloro-1-nitroethane in the highest toxicity tier among fumigants tested [1]. The study did not report quantitative LC₅₀ or LD₅₀ values for the individual compounds but established a relative ranking. For the ethane homolog, a separate study reported toxicity to typical stored-product insects on the order of 5–6 mg per liter in 8 hours [2]. No direct, quantitative efficacy data for the propane derivative against specific pest species at defined concentrations were identified in accessible sources.

Fumigation Efficacy Insect Toxicology Stored-Product Protection

1,1-Dichloro-1-nitropropane: Validated Research and Industrial Application Scenarios


Stored-Product Fumigation Research: Evaluating Halogenated Nitroalkane Efficacy

1,1-Dichloro-1-nitropropane is historically utilized as a fumigant for stored produce [1]. Its placement in the highest toxicity tier alongside methyl bromide in class-level fumigant studies supports its continued investigation as a reference compound or potential alternative in stored-product insect control research [2]. The higher boiling point (142.5–145°C) relative to the ethane homolog may influence application methodology in controlled fumigation chamber studies, requiring adjusted vaporization protocols .

Organic Synthesis Intermediate: Halogenated Nitroalkane Building Block

The compound serves as a reactive intermediate in organic chemical synthesis, leveraging the nucleophilic substitution susceptibility of the geminal dichloro group adjacent to the electron-withdrawing nitro moiety [1][3]. The defined flash point (66°C open cup) and thermal decomposition profile (radical mechanism with C-N bond cleavage) provide critical safety parameters for designing synthetic protocols [4].

Gas-Phase Decomposition and Thermal Stability Studies

The established radical decomposition mechanism with primary C-N bond cleavage makes 1,1-dichloro-1-nitropropane a relevant model compound for studying the thermal stability of α-halonitro derivatives [4]. The observation that halogen substitution reduces the preexponential factor without altering activation energy provides a structure-stability relationship that informs storage and handling protocols for this class of compounds [4].

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